Chromatographic Resolution from Major EP Impurities
In reversed-phase HPLC systems designed for Quetiapine impurity profiling, Quetiapine EP Impurity J demonstrates baseline chromatographic resolution from impurities B, H, I, and G. This separation is critical because these impurities share similar molecular weight ranges and could otherwise co-elute, leading to inaccurate quantification [1]. While exact retention times are method-dependent, EP monograph specifications assign distinct relative retention times to each impurity, confirming that Impurity J can be uniquely identified in validated analytical procedures [2].
| Evidence Dimension | Chromatographic Resolution (Relative Retention Time, RRT) |
|---|---|
| Target Compound Data | Assigned a distinct RRT value in EP monograph tables (value method-dependent) |
| Comparator Or Baseline | Impurities B, G, H, I each have individually specified RRT values in EP and USP monographs |
| Quantified Difference | Qualitatively distinct RRT; co-elution not reported in validated methods |
| Conditions | EP and USP compendial HPLC methods using C18 stationary phases and gradient elution |
Why This Matters
This ensures that Quetiapine EP Impurity J can be accurately identified and quantified without interference from co-eluting related impurities, a prerequisite for valid pharmaceutical release testing and regulatory submission.
- [1] USP-NF. Quetiapine Fumarate Monograph, Organic Impurities Section. USP38-NF33, 2015. View Source
- [2] Stolarczyk EU, Kutner A. Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. Acta Pol Pharm. 2010;67(6):599-608. View Source
